5-Bromo-8-(chloromethyl)quinoline
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Overview
Description
5-Bromo-8-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry. The presence of bromine and chloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(chloromethyl)quinoline typically involves the bromination of 8-chloromethylquinoline. One common method includes the use of bromine in the presence of a suitable solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity, balancing cost and availability of reagents .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chloromethyl groups. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common for this specific derivative.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom acts as a leaving group.
Common Reagents and Conditions:
Bromination: Bromine in chloroform.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Coupled products in Suzuki-Miyaura reactions.
Scientific Research Applications
5-Bromo-8-(chloromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(chloromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups enhance its binding affinity and reactivity, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the derivative and its application .
Comparison with Similar Compounds
8-Chloromethylquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoquinoline: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.
8-Hydroxyquinoline: Known for its biological activity but differs significantly in reactivity and applications
Uniqueness: 5-Bromo-8-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
5-Bromo-8-(chloromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, focusing on its anticancer, antibacterial, and antifungal properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of bromine and chloromethyl groups at specific positions enhances its reactivity and potential biological activity.
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit notable anticancer properties. A study highlighted that derivatives of 5,8-quinolinedione, including those with similar substitutions, showed significant antiproliferative effects against various cancer cell lines. These compounds often act through mechanisms involving the inhibition of nicotinamide adenine dinucleotide phosphate (NADPH)-dependent quinone oxidoreductase (NQO1), leading to induced apoptosis in cancer cells .
Case Study:
In a recent study, derivatives of this compound were tested against HepG2 liver cancer cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis, with IC50 values ranging from 0.59 to 1.52 µM for the most active derivatives .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have been extensively documented. Compounds like this compound have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. A synthesis study revealed that modifications at the C-6 and C-7 positions significantly influenced their antibacterial efficacy .
Table 1: Antibacterial Efficacy of Quinoline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
5-Bromo-7-methoxyquinoline | Escherichia coli | 16 µg/mL |
5-Bromo-6-chloroquinoline | Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, quinoline derivatives have demonstrated antifungal activity. Studies indicate that certain modifications can enhance their effectiveness against fungal pathogens such as Candida albicans and Aspergillus species .
Research Findings:
A comparative analysis showed that the introduction of halogen groups at specific positions on the quinoline ring improved antifungal activity significantly. For instance, compounds with bromine substitutions exhibited enhanced inhibitory effects against fungal growth compared to their non-brominated counterparts .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes involved in redox reactions. The formation of reactive oxygen species (ROS) upon metabolic activation plays a crucial role in mediating its cytotoxic effects on cancer cells and pathogens .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6H2 |
InChI Key |
IBQLEPVRJLOBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)Br |
Origin of Product |
United States |
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